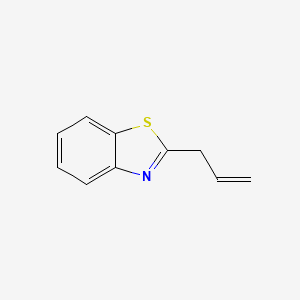

2-Allyl-1,3-benzothiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

6278-70-2 |

|---|---|

Molecular Formula |

C10H9NS |

Molecular Weight |

175.25 g/mol |

IUPAC Name |

2-prop-2-enyl-1,3-benzothiazole |

InChI |

InChI=1S/C10H9NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h2-4,6-7H,1,5H2 |

InChI Key |

RAFWJRCRFYTEFF-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=NC2=CC=CC=C2S1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Allyl 1,3 Benzothiazole and Analogues

Direct Synthetic Routes

Direct synthetic methods offer an efficient means of constructing the 2-allyl-1,3-benzothiazole scaffold. These routes often involve the formation of the benzothiazole (B30560) ring and the introduction of the allyl group in a single or sequential step.

One-Pot Synthesis Strategies

One-pot syntheses are highly valued for their operational simplicity and efficiency. A transition-metal-free, one-pot protocol for synthesizing 2-allyl-substituted thiobenzoazoles in water has been developed. nih.govacs.org This method involves the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) to form mercapto benzoheterocycles, which then undergo C-S coupling with allyl halides to yield the final products in good to excellent yields. nih.govacs.org This approach is noted for its mild reaction conditions and broad substrate scope. nih.govacs.org

Another strategy involves the condensation of 2-aminothiophenol (B119425) with various fatty acids under solvent-free conditions, which can be accelerated by microwave irradiation to produce 2-substituted benzothiazole derivatives. ajol.infoscielo.org.za While not specific to the allyl group, this method highlights the versatility of one-pot condensations.

Cyclization Reactions Involving 2-Aminothiophenols

The reaction between 2-aminothiophenol and various carbonyl compounds is a cornerstone for the synthesis of 2-substituted benzothiazoles. researchgate.nettandfonline.commdpi.com Condensation of 2-aminothiophenol with aldehydes or ketones under acidic or basic conditions is a common method to form the benzothiazole core. smolecule.com The subsequent introduction of the allyl group can be achieved through alkylation.

More specifically, the cyclization of 2-aminothiophenols with β-diketones, catalyzed by a Brønsted acid like p-toluenesulfonic acid (TsOH·H2O), provides an oxidant- and metal-free route to 2-substituted benzothiazoles in good yields. organic-chemistry.org This method is environmentally friendly as it avoids harsh reagents and conditions. organic-chemistry.org Similarly, zinc acetate (B1210297) dihydrate (Zn(OAc)2·2H2O) has been shown to be an effective catalyst for the condensation of 2-aminothiophenol with aldehydes to form 2-substituted benzothiazoles. scispace.com

A green and efficient method for synthesizing benzothiazole derivatives involves the reaction of 2-aminothiophenol and aldehydes in a CO2-alcohol system. tandfonline.com The in situ formation of alkyl carbonic acid catalyzes the condensation and cyclization reactions under mild conditions. tandfonline.com

Reactions with Allyl Halides

The introduction of the allyl group is often accomplished through alkylation reactions using allyl halides in the presence of a base. smolecule.com For instance, 1-allyl-5-bromo-1H-indole-3-carbaldehyde can be synthesized by treating 5-bromo-1H-indole-3-carbaldehyde with allyl bromide in acetone (B3395972) with aqueous sodium hydroxide. nih.gov This intermediate can then be further reacted to form more complex benzothiazole-containing structures. nih.gov

A copper-catalyzed one-pot synthesis allows for the creation of N-benzyl/allyl-N-phenyl-2-benzothiazolamines from 1-(2-iodophenyl)-3-phenylthioureas and benzyl/allyl halides. researchgate.net In this process, an N-phenylbenzothiazolamine is generated in situ and subsequently undergoes coupling with the allyl halide. researchgate.net

Indirect Synthesis and Derivatization Approaches

Indirect methods and derivatization offer pathways to more complex or functionally diverse this compound analogues. These strategies often involve the initial synthesis of a substituted benzothiazole core, followed by further chemical modifications.

Domino Condensation/Cyclization Reactions for 2-Substituted 1,3-Benzothiazoles

Domino reactions provide an efficient, step-economical approach to synthesizing 2-substituted 1,3-benzothiazoles. researchgate.netresearchgate.net These reactions involve a cascade of intramolecular transformations, often triggered by a specific cyclization agent. researchgate.net For example, a domino condensation/S-arylation/heterocyclization process has been developed for the synthesis of 2-thio-substituted benzothiazoles. acs.org This involves the in situ generation of carbonotrithioate salts, which then couple with 2-iodoanilines and undergo intramolecular condensation. acs.org While not directly producing 2-allyl derivatives, this methodology demonstrates the power of domino reactions in constructing the core benzothiazole structure, which can then be further functionalized.

Synthesis of N-Allyl-1,3-benzothiazole-2-carboxamide

The synthesis of N-allyl-1,3-benzothiazole-2-carboxamide and its analogues is of interest due to their potential biological activities. researchgate.netjapsonline.com A general approach involves the initial synthesis of a benzothiazole-2-carboxylic acid derivative, which is then coupled with an appropriate amine. japsonline.com For example, N-Arylalkylbenzo[d]thiazole-2-carboxamides have been synthesized using a green strategy where the benzothiazole scaffold is first constructed in water, followed by amide coupling. researchgate.net This coupling can be achieved through microwave-assisted, catalyst-free conditions or by using ammonium (B1175870) chloride as a catalyst in a solvent-free reaction. researchgate.net

In a specific example, 3-oxo-N-allyl-1,2-benzisothiazole-2(3H)-carboxamide monomer was synthesized and subsequently copolymerized to create acrylate (B77674) copolymer resins with potential applications as marine antifouling coatings. researchgate.net

Derivatization from Precursors

The synthesis of this compound and its analogues frequently involves the derivatization of pre-existing benzothiazole precursors, primarily 2-aminothiophenol and 2-mercaptobenzothiazole (B37678). These methods offer a versatile and efficient approach to introduce a wide array of substituents at the 2-position of the benzothiazole core.

One of the most common strategies is the condensation reaction of 2-aminothiophenol with various electrophilic reagents. mdpi.com This can include reactions with aldehydes, carboxylic acids, acid chlorides, and nitriles to yield the corresponding 2-substituted benzothiazoles. mdpi.comajol.infoorganic-chemistry.org For instance, the condensation of 2-aminothiophenol with an appropriate aldehyde can proceed under acidic or basic conditions to form the benzothiazole ring system. smolecule.com

Another key precursor, 2-mercaptobenzothiazole, is widely utilized for the synthesis of this compound through alkylation reactions. The introduction of the allyl group is typically achieved by reacting 2-mercaptobenzothiazole with an allyl halide, such as allyl bromide, in the presence of a base. smolecule.comresearchgate.netvulcanchem.com This S-alkylation reaction is a direct and effective method for the synthesis of the target compound. vulcanchem.com

Furthermore, a one-pot, transition-metal-free synthesis has been developed for 2-allyl-substituted thiobenzoazoles. This method involves the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) to form the mercapto benzothiazole intermediate, which then undergoes a C-S coupling reaction with an allyl halide in water to furnish the desired product in good to excellent yields. acs.org

The versatility of these precursor-based derivatizations allows for the synthesis of a broad spectrum of 2-substituted benzothiazole analogues by selecting the appropriate starting materials and reaction conditions.

Table 1: Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol

| Aldehyde/Carboxylic Acid Derivative | Catalyst/Conditions | Product | Yield (%) | Reference |

| Benzaldehyde | H2O2/HCl, EtOH, rt | 2-Phenylbenzothiazole | 85-94 | mdpi.com |

| Various Fatty Acids | Microwave, solvent-free | 2-Alkylbenzothiazoles | Good to Excellent | ajol.info |

| Aliphatic Aldehydes | 4Å molecular sieves, CH2Cl2, rt | 2-Alkyl-2,3-dihydrobenzo[d]thiazoles | 96 | orientjchem.org |

| Benzaldehyde Derivatives | Potassium ferrocyanide, solvent-free, rt | 2-Arylbenzothiazoles | High | acgpubs.org |

Table 2: Synthesis of this compound and Analogues from 2-Mercaptobenzothiazole

| Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Allyl Bromide | Base | This compound | Not specified | smolecule.comvulcanchem.com |

| Benzyl Halide | Base, N,N-dimethylformamide, rt | 2-Benzylsulfanyl derivatives | Not specified | nih.gov |

| Benzyl Bromide | K2CO3, refluxing acetone | 2-Benzylsulfanyl derivatives | 94-98 | nih.gov |

| 2-Chloroethyl acrylate/methacrylate | NaHCO3, DMF, 60 °C | 2-(Acryloyloxyethylthio)benzothiazoles | Not specified | mdpi.com |

Chemical Reactivity and Reaction Mechanisms of 2 Allyl 1,3 Benzothiazole Derivatives

Thermal Rearrangements

Thermal rearrangements of allylic benzothiazole (B30560) derivatives are characteristic examples of pericyclic reactions, proceeding through concerted, cyclic transition states. The specific nature of the heteroatom (oxygen or sulfur) attached to the allyl group dictates the type of rearrangement and its corresponding energetic profile.

Sigmatropic isomerizations are intramolecular processes where a sigma-bonded group, in this case, the allyl group, migrates across a π-electron system to a new position. In the context of 2-substituted benzothiazoles, this manifests as analogues of the classical Claisen and thio-Claisen rearrangements.

The thermal rearrangement of 2-allyloxybenzothiazole is an example of a hetero-Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic shift. When heated, 2-allyloxybenzothiazole undergoes an intramolecular rearrangement to form 3-allyl-1,3-benzothiazol-2(3H)-one. The reaction proceeds through a concerted, six-membered cyclic transition state. mdpi.comrsc.org

The mechanism involves the breaking of the O–C1 bond of the allyl group and the simultaneous formation of a new C–C bond between the C3 of the allyl group and the N-3 position of the benzothiazole ring. This transformation is consistent with the general principles of the Claisen rearrangement, which is a powerful tool for C-C bond formation. mdpi.com Crossover experiments with similar rearrangements have consistently demonstrated the intramolecular nature of the process, ruling out intermolecular mechanisms. mdpi.com The reaction is driven by the formation of a more thermodynamically stable product.

The sulfur analogue, 2-allylthiobenzothiazole, undergoes a thermal thio-Claisen rearrangement. This is also a concerted researchgate.netresearchgate.net-sigmatropic rearrangement, yielding 3-allyl-1,3-benzothiazole-2(3H)-thione. The mechanism is directly analogous to the oxygen variant, involving a cyclic transition state where the allyl group migrates from the sulfur atom to the ring nitrogen atom.

Generally, thio-Claisen rearrangements can proceed under milder conditions compared to their oxygen counterparts. This is attributed to the lower bond dissociation energy of the C–S bond compared to the C–O bond, which facilitates the bond-breaking step in the concerted mechanism.

Kinetic analysis of these rearrangements provides crucial insights into the reaction mechanism, particularly the nature of the transition state.

As intramolecular, concerted reactions, the thermal rearrangements of 2-allyloxybenzothiazole and 2-allylthiobenzothiazole are expected to follow first-order kinetics. mdpi.com The rate of the reaction is dependent only on the concentration of the single reacting species. The first-order rate law can be expressed as:

Rate = k[Substrate]

Where 'k' is the first-order rate constant. Kinetic studies on analogous thermal rearrangements of allyloxy- and allylthio-heterocycles have confirmed this kinetic behavior. While specific experimental rate constants for the rearrangement of 2-allyloxybenzothiazole and 2-allylthiobenzothiazole are not extensively documented in the reviewed literature, the data below for the related 3-allyloxy-1,2-benzisothiazole 1,1-dioxide system illustrates typical rate constants for such transformations.

Table 1: Illustrative First-Order Rate Constants for the Thermal Rearrangement of an Analogue System Note: Data for 3-allyloxy-1,2-benzisothiazole 1,1-dioxide at 85°C. This compound is an isomer of the target compound and its reactivity is influenced by the exocyclic sulfone group.

| Solvent | Rate Constant (k) s⁻¹ for researchgate.netresearchgate.net-shift | Rate Constant (k) s⁻¹ for researchgate.netmdpi.com-shift |

| Toluene | ~0.8 x 10⁻⁵ | ~0.2 x 10⁻⁵ |

| Ethanol (B145695) | ~2.5 x 10⁻⁵ | ~14.2 x 10⁻⁵ |

| Data sourced from studies on analogous benzisothiazole systems. |

The activation parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), are critical for understanding the energy profile and the degree of order in the transition state. These are typically determined by measuring the rate constant at various temperatures and applying the Eyring equation.

For concerted sigmatropic rearrangements like the Claisen and thio-Claisen reactions, a highly ordered, cyclic transition state is required. This leads to a significant negative entropy of activation (ΔS‡), indicating a decrease in disorder as the reactant proceeds to the transition state. The enthalpy of activation (ΔH‡) represents the energy barrier that must be overcome and is typically substantial, necessitating elevated temperatures for the reaction to occur at a practical rate.

While specific experimentally determined activation parameters for 2-allyloxybenzothiazole and 2-allylthiobenzothiazole were not found in the surveyed literature, theoretical calculations for the rearrangement of the related 3-allyloxy-1,2-benzisothiazole 1,1-dioxide provide insight into the expected values.

Table 2: Illustrative Calculated Activation Parameters for an Analogue System Note: Calculated enthalpies of activation (ΔH‡) for the concerted rearrangement of 3-allyloxy-1,2-benzisothiazole 1,1-dioxide.

| Solvent | Calculated ΔH‡ (kJ mol⁻¹) |

| Toluene | 167 |

| Ethanol | 163 |

| Data from theoretical calculations on analogous benzisothiazole systems. |

These values underscore the considerable energy barrier for such thermal rearrangements. The slightly lower activation enthalpy in a polar solvent like ethanol suggests a transition state with some degree of polar character.

Kinetic Studies of Thermal Rearrangements

Secondary Deuterium (B1214612) Isotope Effects

Secondary deuterium isotope effects (SDKIEs) are a valuable tool for probing the transition state structure of chemical reactions, as they reveal changes in hybridization and bonding at positions not directly involved in bond breaking or formation. In the study of the thermal rearrangement of 2-allyloxybenzothiazole, a close derivative of 2-allyl-1,3-benzothiazole, distinct SDKIEs have been observed, providing insight into the nature of the transition state.

A study on the thermal rearrangement of deuterated 2-allyloxybenzothiazole derivatives in acetonitrile (B52724) revealed contrasting isotope effects depending on the position of the deuterium atoms.

Normal Secondary Kinetic Isotope Effect: A normal effect (kH/kD > 1) was observed for the 2-allyl-1',1'-d2-oxy derivative. This suggests a change in hybridization at the C-1' position from sp³ in the ground state to a more sp²-like character in the transition state. This loosening of the C-H bonds at the reaction center is consistent with the formation of a new bond at this position during the rearrangement.

Inverse Secondary Kinetic Isotope Effect: Conversely, an inverse effect (kH/kD < 1) was measured for the 2-allyl-3',3'-d2-oxy derivative. This indicates that the vibrational frequencies of the C-H bonds at the C-3' position increase in the transition state compared to the reactant. This is characteristic of increased steric crowding or restricted rotation at this terminus of the allyl group as the transition state is formed.

These findings support a highly ordered, cyclic transition state, which is a hallmark of a concerted pericyclic reaction mechanism.

Table 1: Secondary Deuterium Isotope Effects in the Rearrangement of 2-Allyloxybenzothiazole

| Compound | Isotope Effect (kH/kD) | Interpretation |

|---|---|---|

| 2-Allyl-1',1'-d2-oxybenzothiazole | > 1 (Normal) | sp³ to sp² rehybridization at C-1' in the transition state |

| 2-Allyl-3',3'-d2-oxybenzothiazole | < 1 (Inverse) | Increased steric constraint at C-3' in the transition state |

Mechanistic Elucidation of Rearrangement Pathways

The thermal rearrangement of this compound derivatives, particularly the oxygen and sulfur analogues (hetero-Claisen rearrangement), has been a subject of detailed mechanistic investigation to distinguish between concerted and stepwise pathways.

Concerted [3,3'] Sigmatropic Mechanisms

The thermal rearrangement of 2-allyloxybenzothiazole to N-allylbenzothiazolin-2-one is a classic example of a [3,3']-sigmatropic shift, analogous to the Claisen rearrangement. The evidence strongly points towards a concerted mechanism proceeding through a cyclic, six-membered transition state. osi.lv This pathway involves the simultaneous breaking of the O–C1' bond and the formation of the N–C3' bond. osi.lv

Key evidence supporting this concerted mechanism includes:

The high stereospecificity of the reaction.

The observation of a minimal solvent effect on the reaction rate, which indicates a transition state with little charge separation.

The secondary deuterium isotope effects discussed previously, which are consistent with a single, highly ordered transition state. core.ac.uk

This pericyclic reaction pathway allows for an efficient and predictable transformation, making it a valuable synthetic tool. imist.ma

Ion-Pair Mechanisms and Transition State Character

While the concerted [3,3']-sigmatropic pathway is well-supported for many this compound derivatives, the possibility of alternative ion-pair mechanisms exists, particularly for substrates with substituents that can stabilize charge separation or under polar solvent conditions.

Studies on the analogous thermal isomerization of 3-allyloxy-1,2-benzisothiazole 1,1-dioxides have shown that the reaction can proceed through dual mechanisms. imist.ma In non-polar solvents like toluene, the reaction favors the nih.govnih.gov-rearrangement product, consistent with a concerted sigmatropic shift. imist.ma However, in polar solvents such as ethanol, the reaction is significantly faster and predominantly yields the imist.manih.gov-rearrangement product, which is indicative of a pathway involving an ionic intermediate or a highly polar transition state. imist.ma

This suggests that for certain benzothiazole derivatives, a dissociative mechanism involving the formation of a benzothiazole anion and an allyl cation ion-pair may compete with or dominate the concerted pathway. imist.ma The character of the transition state is therefore highly dependent on the substrate's electronic properties and the polarity of the reaction medium. A more polar transition state, where the heterocyclic moiety bears a partial negative charge and the migrating allyl group a partial positive charge, can be stabilized by polar solvents, lowering the activation energy for an ionic pathway. imist.ma

Ring Transformation Reactions

Ring transformation reactions are powerful synthetic methods for constructing novel heterocyclic systems. The 1,3-benzothiazole scaffold can be synthesized via the rearrangement of larger heterocyclic structures. For instance, 2-benzoyl-1,4-benzothiazin-3-one undergoes a ring transformation to yield a 1,3-benzothiazol-2-one derivative when subjected to alkylation under phase transfer catalysis conditions. nih.govacs.org This process involves the contraction of the six-membered thiazine (B8601807) ring into the more stable five-membered thiazole (B1198619) ring. nih.govacs.org

C-H Functionalization and Aryne Reactivity in Related Benzothiadiazoles

While direct C-H functionalization of this compound is less explored, extensive work on the related 2,1,3-benzothiadiazole (B189464) (BTD) isomer provides significant insights into the reactivity of the benzannulated ring. mdpi.comresearchgate.net These methods offer a platform for derivatization that avoids de novo synthesis.

Regioselective iridium-catalyzed C–H borylation has emerged as a key strategy. mdpi.com This method allows for the introduction of versatile boryl groups at specific positions on the BTD core, primarily at the C5 position, which can then be used in a wide range of subsequent cross-coupling reactions. mdpi.comresearchgate.net This enables the systematic installation of various substituents at the C4, C5, C6, and C7 positions. mdpi.com

The functionalized BTD core can also serve as a precursor to novel heteroarynes. BTD-based arynes can be generated and subsequently trapped by various arynophiles. mdpi.com For example, a 4,5-benzothiadiazolyne intermediate can be generated from a suitable precursor and trapped in a [4+2] cycloaddition reaction, demonstrating the utility of aryne chemistry for building complex fused systems based on the benzothiadiazole framework. mdpi.com

Table 2: Regioselective C-H Functionalization of 2,1,3-Benzothiadiazole (BTD)

| Reaction Type | Reagents | Position(s) Functionalized | Resulting Structure | Reference |

|---|---|---|---|---|

| C-H Borylation | [Ir(OMe)COD]₂, B₂(pin)₂ | C5 (major), C4, C6, C7 | Borylated BTD derivatives | mdpi.comresearchgate.net |

| Aryne Formation | BTD-based iodonium (B1229267) salt, base | C4, C5 | 4,5-Benzothiadiazolyne | mdpi.com |

| Aryne Trapping | Furan | C4, C5 | [4+2] Cycloadduct | mdpi.com |

Alkylation Reactions

Alkylation is a fundamental reaction for modifying the 1,3-benzothiazole core. The nitrogen atom at the 3-position is a common site for alkylation, leading to the formation of benzothiazolium salts or 3-alkylated products, depending on the substrate.

In the case of 2-amino-1,3-benzothiazole, reactions with α-iodoketones proceed via N-alkylation of the endocyclic nitrogen atom. This reaction occurs readily at room temperature without the need for a base or catalyst, forming 2-amino-1,3-benzothiazolium iodides in good yields. This highlights the nucleophilicity of the ring nitrogen.

Organozinc reagents, generated in situ under photoredox conditions, can also be used for the alkylation of benzothiazoles. This method involves a radical attack of the alkyl group onto the aromatic substrate.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy of 2-Allyl-1,3-benzothiazole reveals characteristic signals corresponding to the protons in both the benzothiazole (B30560) ring system and the allyl substituent. The aromatic protons of the benzothiazole moiety typically appear as a complex multiplet in the downfield region of the spectrum, a result of their distinct electronic environments and spin-spin coupling interactions. The protons of the allyl group exhibit a distinct set of signals: a doublet for the two protons adjacent to the benzothiazole ring, a multiplet for the vinylic proton, and two distinct signals for the terminal vinylic protons. The chemical shifts and coupling constants are invaluable for confirming the presence and connectivity of the allyl group.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Benzothiazole Aromatic-H | 7.30-8.10 | m | - |

| -CH₂- (Allyl) | 3.96 | d | 6.7 |

| =CH- (Allyl) | 6.00-6.15 | m | - |

| =CH₂ (Allyl, cis) | 5.29 | d | 10.5 |

| =CH₂ (Allyl, trans) | 5.36 | d | 17.4 |

Note: Data is compiled from representative literature values and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom. The carbon atoms of the benzothiazole ring resonate at characteristic chemical shifts, with the carbon atom at the 2-position (C=N) appearing significantly downfield. The three carbon atoms of the allyl group also give rise to distinct signals, which confirm the presence of the C-C double bond and the methylene (B1212753) linker.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Benzothiazole) | 167.6 |

| Benzothiazole Aromatic Carbons | 121.0-153.1 |

| -CH₂- (Allyl) | 36.8 |

| =CH- (Allyl) | 134.5 |

| =CH₂ (Allyl) | 118.0 |

Note: Data is compiled from representative literature values and may vary based on solvent and experimental conditions. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite molecular vibrations, such as stretching and bending of chemical bonds.

The IR spectrum of this compound displays a series of absorption bands that are characteristic of its functional groups. Key vibrational frequencies include the C=N stretching of the thiazole (B1198619) ring, the C=C stretching of the allyl group, and the C-H stretching and bending vibrations of both the aromatic and aliphatic portions of the molecule. The presence of these characteristic bands provides strong evidence for the molecular structure.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=N Stretch (Thiazole) | 1600-1640 |

| C=C Stretch (Allyl) | 1630-1650 |

| Aromatic C=C Bending | 1430-1600 |

| C-S Stretch | 660-700 |

Note: Data is compiled from representative literature values and may vary based on the sample preparation method (e.g., KBr pellet, thin film)..

Temperature-dependent infrared spectroscopy is a powerful technique for studying conformational changes, intermolecular interactions, and phase transitions in materials. nih.gov By recording IR spectra over a range of temperatures, it is possible to observe shifts in peak positions, changes in peak intensities, and the appearance or disappearance of bands. semanticscholar.orgmdpi.comresearchgate.net These changes can be correlated with alterations in the molecular structure and dynamics. sioc-journal.cn For this compound, this technique could be employed to study the rotational isomerism of the allyl group or to investigate the nature of intermolecular forces in the solid state at different temperatures. For instance, a study on the related compound 3-(allyloxy)-1,2-benzisothiazole 1,1-dioxide utilized temperature-dependent IR spectroscopy to investigate a thermally induced sigmatropic isomerization. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio corresponding to its molecular weight (175.25 g/mol ). epa.gov The fragmentation pattern would likely involve the loss of the allyl group or fragmentation of the benzothiazole ring, providing further structural confirmation. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [C₁₀H₉NS]⁺ | 175 | Molecular Ion (M⁺) |

| [C₇H₄NS]⁺ | 134 | Loss of Allyl Radical (•C₃H₅) |

| [C₆H₄S]⁺ | 108 | Fragmentation of Benzothiazole Ring |

Note: The fragmentation pattern is predictive and may vary based on the ionization method and energy.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is an analytical technique used to measure the absorption of ultraviolet or visible radiation by a substance in solution. For organic molecules, this absorption is associated with electronic transitions from a ground state to an excited state, typically involving π-electrons and non-bonding n-electrons. The UV-Vis spectrum of this compound is primarily dictated by the electronic structure of the benzothiazole core.

Research on benzothiazole derivatives indicates that they exhibit intense absorption bands in the UV-visible region. researchgate.net The absorption is attributed to a lowest energy charge-transfer transition within the molecule. researchgate.net The exact wavelength of maximum absorbance (λmax) is sensitive to the nature of substituents on the benzothiazole ring and the polarity of the solvent used for analysis. For instance, studies on the related compound 2-mercaptobenzothiazole (B37678) (MBT) show two primary absorption bands, one between 230-240 nm and another from 308-320 nm. hereon.de The introduction of different functional groups can shift these absorption maxima. The influence of various substituents on the absorption maxima of benzothiazole derivatives is a key area of study. researchgate.net

| Compound | Substituent at 2-position | Longest Wavelength (λmax) | Reference |

|---|---|---|---|

| Benzothiazole Derivative 1 | Thienyl Group | 340 nm | researchgate.net |

| Benzothiazole Derivative 2 | Bithienyl Group | 416 nm | researchgate.net |

| Bis-benzothiazole Derivative | Benzothiazole Moiety | 386 nm | researchgate.net |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about its thermal stability and phase transitions.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.

In the context of allyl-substituted heterocyclic compounds, DSC is instrumental in identifying melting points, phase transitions, and reaction enthalpies. For example, studies on the thermal isomerization of a structurally similar compound, 3-(allyloxy)-1,2-benzisothiazole 1,1-dioxide, used DSC to determine that the transformation into its N-allyl isomer occurs in the molten state, starting at approximately 150°C. nih.govresearchgate.net Further research on other flexible allyl-containing molecules has demonstrated the ability of DSC to characterize different polymorphic forms, which exhibit distinct melting peaks and may undergo solid-state transformations upon heating. mdpi.com These studies show an endothermic event corresponding to an irreversible solid-state transformation, highlighting the complexity of the thermal behavior of such compounds. mdpi.com

| Compound | Thermal Event | Temperature | Reference |

|---|---|---|---|

| 3-(allyloxy)-1,2-benzisothiazole 1,1-dioxide | Onset of Isomerization | ca. 150°C | nih.govresearchgate.net |

| 5-[(Diphenylphosphoryl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Polymorph 1a) | Solid-State Transformation | ca. 180°C | mdpi.com |

| 5-[(Diphenylphosphoryl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Polymorph 1b) | Melting Peak | ca. 240°C | mdpi.com |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.com This technique is essential for determining the thermal stability and decomposition profile of a compound. A TGA curve plots mass loss versus temperature.

A TGA analysis of this compound would reveal its decomposition pattern. Typically, the thermogram would show distinct stages of weight loss. The initial, minor weight loss at lower temperatures might correspond to the release of trapped solvents or moisture. The principal weight loss at higher temperatures represents the thermal degradation of the compound itself. The peak of the derivative thermogravimetry (DTG) curve indicates the temperature of the maximum rate of decomposition. researchgate.net For polymers containing allyl groups, TGA has been used to investigate thermal stability and the kinetics of thermal decomposition. researchgate.net

| Temperature Range | Observed Event | Information Gained | Reference |

|---|---|---|---|

| Low Temperature (e.g., <150°C) | Minor weight loss | Presence of volatile impurities or moisture | eltra.com |

| High Temperature (e.g., >200°C) | Significant weight loss | Onset of thermal decomposition, thermal stability limit | researchgate.net |

| Peak of DTG Curve | Maximum rate of weight loss | Temperature of maximum degradation rate | researchgate.net |

| Final Plateau | Residual mass | Ash content or non-volatile residue | eltra.com |

Chromatographic Separation Techniques (e.g., TLC)

Chromatographic techniques are fundamental for the separation, identification, and purification of components in a mixture. Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation method widely used in organic synthesis to monitor reaction progress, identify compounds, and determine purity. uad.ac.idresearchgate.net

In the synthesis of this compound, TLC would be employed to track the conversion of reactants to the final product. The technique involves spotting a small amount of the reaction mixture onto a stationary phase, typically a plate coated with silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). Due to differences in polarity and affinity for the stationary phase, components of the mixture travel up the plate at different rates, resulting in their separation.

The choice of eluent is critical. For a moderately polar compound like this compound, a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used. innovareacademics.in The separation is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. By comparing the Rf value of a spot in the reaction mixture to that of a pure standard, one can identify the presence of the product. Reaction completion is often determined by the disappearance of the starting material's spot on the TLC plate.

| Compound | Relative Polarity | Mobile Phase (Hexane:Ethyl Acetate) | Expected Retention Factor (Rf) | Reference |

|---|---|---|---|---|

| Nonpolar Starting Material | Low | 9:1 | High (e.g., 0.8) | innovareacademics.in |

| This compound (Product) | Moderate | 9:1 | Intermediate (e.g., 0.5) | innovareacademics.inmdpi.com |

| Polar Byproduct | High | 9:1 | Low (e.g., 0.2) | uad.ac.id |

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and behavior of molecules. For benzothiazole (B30560) derivatives, these studies elucidate structural stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is frequently applied to benzothiazole derivatives to calculate geometrical parameters and spectroscopic properties. Studies on various 2-substituted 1,3-benzothiazoles using DFT at the B3LYP/6-311++G(d,p) level have successfully determined parameters like bond lengths and angles.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (Eg) is a crucial parameter for determining the chemical reactivity and stability of a molecule. For instance, in a series of novel 1,2,3-triazole-based benzothiazole derivatives, the HOMO and LUMO orbitals were found to be primarily localized on the benzothiazole ring, with a calculated energy gap of 4.98 eV. A smaller energy gap generally implies higher reactivity.

Global quantum chemical parameters, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), are calculated from HOMO and LUMO energies to provide further insights into molecular reactivity. For example, studies on benzothiazole and its derivatives have shown that substitution at the 2-position can alter these reactivity descriptors. Molecular Electrostatic Potential (MEP) maps are also generated to identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites on the molecule, which is crucial for predicting how the molecule will interact with other reagents.

Table 1: Calculated Electronic Properties of a Benzothiazole Derivative (5e) using DFT

| Parameter | Value |

| EHOMO | -6.83 eV |

| ELUMO | -1.85 eV |

| Energy Gap (Eg) | 4.98 eV |

| Chemical Potential (μ) | -4.34 eV |

| Chemical Hardness (η) | 2.49 eV |

| Electrophilicity Index (ω) | 3.78 eV |

| Data sourced from a study on 1,2,3-triazole-based benzothiazole derivatives. |

Potential Energy Surface (PES) analysis is a computational technique used to explore the energy of a molecule as a function of its geometry. This analysis helps to identify stable conformations (local minima on the PES), transition states for conformational changes (saddle points), and the energy barriers between them.

For a related compound, 2-Allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (ABIOD), a conformational search on the B3LYP/6-311++G(3df,3pd) potential energy surface identified three distinct conformers. The nature of these stationary points on the PES was confirmed by calculating the Hessian matrix. For other 1,3-benzothiazole derivatives, calculations have determined the rotational barriers between different conformers, which ranged from 5.73 kcal/mol to 9.78 kcal/mol. Such analyses are vital for understanding the dynamic behavior and conformational flexibility of the allyl group in 2-Allyl-1,3-benzothiazole.

Conformational analysis focuses on the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For molecules with flexible side chains, like the allyl group in this compound, this analysis is particularly important.

A detailed study on the analogous compound ABIOD, which also contains an allyl group, revealed the existence of three stable conformers with similar energies, differing only in the orientation of the allyl group. These conformers were designated Sk, Sk', and C. Quantum chemical calculations predicted the Sk form to be the most stable in the gas phase. The calculated energy barriers for interconversion between these conformers were relatively large (>6 kJ mol⁻¹), allowing them to be trapped and studied individually using techniques like matrix-isolation infrared spectroscopy. This type of detailed conformational study is essential for understanding how the shape of this compound might influence its interactions with biological systems.

Table 2: Calculated Relative Energies of ABIOD Conformers

| Conformer | Relative Energy (kJ mol⁻¹) |

| Sk | 0 (Most Stable) |

| Sk' | ~0.6 |

| C | 0.8–3.0 |

| Data from a study on 2-Allyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. |

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or enzyme. These studies are fundamental in drug discovery for identifying potential biological targets and understanding the molecular basis of inhibition.

Molecular docking simulations place a ligand into the binding site of a protein and score the potential binding modes. This analysis reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

Benzothiazole derivatives have been studied as inhibitors for a wide range of enzymes. Docking studies have shown that they can interact with the active sites of targets like E. coli dihydroorotase, where they form hydrogen bonds with key residues like ASN44 and LEU222. In another study, the interaction between a benzothiazole derivative and the protein lysozyme (B549824) was found to be dominated by hydrophobic and aromatic π-π stacking interactions with tryptophan residues (TRP108). For the cancer target p56lck kinase, docking studies of benzothiazole-thiazole hybrids identified key binding patterns within the ATP binding site. Similarly, benzothiazole derivatives have been identified as potential inhibitors of enzymes relevant to Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).

Table 3: Examples of Protein Targets for Benzothiazole Derivatives Studied via Molecular Docking

| Benzothiazole Derivative Type | Protein Target | Key Interacting Residues |

| Substituted Benzothiazoles | E. coli Dihydroorotase | ASN44, LEU222 |

| Benzothiazole-Thiazolidinone Hybrids | Acetylcholinesterase (AChE) | Not specified |

| Benzothiazole-Thiazole Hybrids | p56lck Kinase | ATP binding site residues |

| 2-(methylthio)-benzothiazole | Lysozyme | TRP108, ALA107, TRP63 |

| Phenylacetamide Benzothiazoles | Cannabinoid Receptors | Not specified |

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly Group-based Quantitative Structure-Activity Relationship (GQSAR), are used to build predictive models that correlate structural features with activity.

For benzothiazole derivatives, GQSAR analyses have been performed to identify which structural modifications enhance anticancer activity. These models can predict the activity (pEC50) based on descriptors related to different fragments of the molecule. For example, one study found that having hydrophobic groups at the R1 position and six-membered rings at the R2 position of the benzothiazole scaffold could increase anticancer potential. In the development of benzothiazole derivatives as inhibitors of the NEDD8 activating enzyme (NAE), computational screening followed by chemical synthesis and testing helped to establish a preliminary SAR, identifying potent antitumor compounds. Similarly, SAR studies of antimicrobial thiazole (B1198619) derivatives have shown how different substitutions on the core structure influence activity against various bacterial and fungal strains. These predictive models are invaluable for designing new, more potent derivatives of this compound for specific therapeutic applications.

Photophysical Property Predictions and Correlations

No theoretical studies predicting the photophysical properties, such as absorption and emission wavelengths, quantum yields, or fluorescence lifetimes, of this compound were found in the available literature. Consequently, no data on correlations between its structural features and photophysical behavior can be presented.

Computational Electrochemistry and Band Gap Determinations

There is no available research detailing the computational electrochemistry of this compound. This includes predictions of its redox potentials, ionization potential, electron affinity, or the determination of its HOMO-LUMO energy levels and the resulting band gap through computational methods.

Applications in Chemical Research Mechanistic & Targeted Studies

Medicinal Chemistry Research (Mechanism-Based Investigations)

Antimicrobial Activity: Mechanistic Insights and Target Validation

While the broader class of benzothiazole (B30560) derivatives has been extensively studied for antimicrobial properties, specific research on the mechanistic insights and target validation of 2-Allyl-1,3-benzothiazole is scarce. nih.govsci-hub.stmdpi.commdpi.com General studies on 2-substituted benzothiazoles indicate that their antimicrobial effects can arise from various mechanisms, including the inhibition of essential enzymes like DNA gyrase or disruption of bacterial cell wall synthesis. nih.gov

Some research has highlighted the importance of an allyl group in the antimicrobial activity of benzothiazolium salts. For instance, 3-allyl benzothiazolium salts have been recognized for their bactericidal properties. It is important to note that in these compounds, the allyl group is attached to the nitrogen atom of the thiazole (B1198619) ring (position 3) rather than the carbon atom (position 2), which may significantly alter its biological activity and mechanism of action.

A study on 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivatives, which feature an N-allyl group on a thiazole ring, demonstrated antimicrobial activity against a range of bacteria and fungi. nih.gov However, this compound has a different core structure from this compound. The specific molecular targets and the precise mechanism by which a 2-allyl substituent on a benzothiazole core would confer antimicrobial activity remain to be elucidated through dedicated studies.

Anticancer Activity: Cellular Mechanisms and Molecular Targets

The anticancer potential of the benzothiazole scaffold is a significant area of research, with many derivatives investigated for their ability to induce apoptosis and inhibit key enzymes involved in cancer progression. nih.govnih.govnih.govfrontiersin.orgnih.govresearchgate.net However, there is a lack of specific studies focusing on the cellular mechanisms and molecular targets of This compound .

General mechanisms for other benzothiazole derivatives include the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. frontiersin.org This often involves the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS). frontiersin.org

Enzyme Inhibition:

Lysine-Specific Demethylase 1 (LSD1): Benzothiazole-containing compounds have been explored as inhibitors of LSD1, an enzyme overexpressed in various cancers. researchgate.net An amino-carboxamide benzothiazole scaffold has been identified as a hit inhibitor of LSD1. researchgate.net However, no specific data is available for this compound as an LSD1 inhibitor.

Topoisomerase IIα: Certain benzothiazole derivatives have been identified as potent inhibitors of human DNA topoisomerase IIα, a critical enzyme in DNA replication and a target for anticancer drugs. researchgate.netbilkent.edu.tresisresearch.orgresearchgate.netnih.gov The mechanism of some of these derivatives does not involve DNA intercalation but rather direct interaction with the enzyme. researchgate.net There is currently no published research specifically identifying this compound as a Topoisomerase IIα inhibitor.

Anti-inflammatory Action: Underlying Biochemical Pathways

The anti-inflammatory properties of benzothiazole derivatives are well-documented, with mechanisms often involving the inhibition of key inflammatory mediators. However, specific studies on the underlying biochemical pathways of This compound are not available in the current literature. For the broader class of 2-substituted benzothiazoles, anti-inflammatory effects are often attributed to the inhibition of enzymes such as cyclooxygenase (COX), which are involved in prostaglandin (B15479496) synthesis.

Antitubercular Research: Resistance Mechanisms and Molecular Docking against Bacterial Targets

Research into antitubercular agents has identified the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) as a crucial target for benzothiazole-containing compounds, particularly benzothiazinones. rsc.orgnih.govplos.orgresearchgate.netnih.govplos.orgnih.govnih.gov These compounds can act as either covalent or noncovalent inhibitors of DprE1, leading to the disruption of mycobacterial cell wall synthesis. nih.gov

Molecular docking studies have been employed to understand the binding interactions between various benzothiazole derivatives and the active site of DprE1. nih.govplos.org However, there are no specific molecular docking studies or experimental data available that investigate the interaction of This compound with DprE1 or its potential resistance mechanisms.

Anticonvulsant Mechanisms

The benzothiazole nucleus is considered a valuable scaffold in the development of anticonvulsant agents. researchgate.netnih.govnih.govepilepsysociety.org.uk The proposed mechanisms of action for some benzothiazole derivatives involve the modulation of voltage-gated sodium channels or enhancement of GABA-mediated inhibitory neurotransmission. epilepsysociety.org.uk Despite the interest in this class of compounds, there is a lack of research specifically investigating the anticonvulsant mechanisms of This compound .

Structure-Activity Relationship (SAR) Studies for Biological Activities

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a chemical scaffold. For benzothiazole derivatives, SAR studies have provided insights into how different substituents at various positions of the benzothiazole ring influence their antimicrobial, anticancer, and other biological activities. benthamscience.comnih.govesisresearch.orgmdpi.com

Substitutions at the 2-position of the benzothiazole ring have been shown to be a key determinant of biological activity. benthamscience.com However, specific SAR studies detailing the impact of a 2-allyl group on the various biological activities outlined above are not well-documented. For antimicrobial activity, studies on related structures suggest that an allyl group can contribute positively to the biological effect. nih.gov A comprehensive SAR study would be required to systematically evaluate the contribution of the 2-allyl substituent in This compound to its potential biological activities and to compare its efficacy against other 2-substituted benzothiazoles.

Lead Compound Identification and Optimization Strategies

Currently, there is no specific information available in scientific literature that identifies this compound as a lead compound or details its use in optimization strategies for drug discovery. Research in this area tends to focus on other derivatives of the benzothiazole scaffold.

Materials Science Applications

Corrosion Inhibition Mechanisms

Detailed studies on the corrosion inhibition mechanisms specifically involving this compound are not presently found in the available research literature. While other benzothiazole derivatives are known corrosion inhibitors, the specific properties and mechanisms of the 2-allyl substituted version have not been reported.

Design and Synthesis of Novel Fluorophores

The use of this compound in the design and synthesis of novel fluorophores is not documented in current scientific publications. The research on benzothiazole-based fluorophores typically involves different functional groups at the 2-position to achieve desired photophysical properties.

Polymer Chemistry Applications

There is a lack of available data and research on the specific applications of this compound within the field of polymer chemistry.

Dye Synthesis and Colorimetric Properties

Information regarding the synthesis of dyes or the colorimetric properties derived from this compound is not available in the current body of scientific literature. Studies on benzothiazole-based dyes often utilize precursors like 2-aminobenzothiazole (B30445) to form azo dyes.

Adhesive Activators

This compound has been identified as a potential activator for two-part cyanoacrylate adhesives. google.com In these adhesive systems, one part contains the cyanoacrylate monomer, and the second part contains an activator to initiate or accelerate the polymerization (curing) process upon mixing.

The benzothiazole derivative acts as an accelerator for the adhesive composition. Patent literature discloses that the substituent at the 2-position of the benzothiazole ring is key to its function. For this role, suitable alkene substituents include C1-C4 groups such as allyl, propylene, or butylene groups. google.com The inclusion of activators like this compound provides a good range of gel times and can reduce sensitivity to moisture and ultraviolet light, potentially increasing the shelf life of the adhesive product. google.com

| Compound Name | Substituent at 2-Position | Substituent Type |

|---|---|---|

| This compound | -CH₂CH=CH₂ | Alkene |

| 2-Methyl-1,3-benzothiazole | -CH₃ | Alkyl |

| 2-(Allyloxy)-1,3-benzothiazole | -OCH₂CH=CH₂ | Alkoxy |

| 2-(Ethylthio)-1,3-benzothiazole | -SCH₂CH₃ | Thioalkyl |

| 2-(Hexyloxy)-1,3-benzothiazole | -O(CH₂)₅CH₃ | Alkoxy |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of 2-substituted benzothiazoles is a well-established field, but future research is trending towards more efficient, cost-effective, and environmentally benign methods. mdpi.comrsc.org Traditional syntheses often rely on the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds like aldehydes, ketones, acids, or acyl halides. mdpi.comnih.govmdpi.com However, emerging strategies are moving away from harsh conditions and toxic reagents.

Future methodologies applicable to the synthesis of 2-Allyl-1,3-benzothiazole are expected to focus on:

Green Chemistry Principles: Utilizing non-toxic solvents (or solvent-free conditions), recyclable catalysts, and atom-economical processes is a major goal. nih.govnih.gov Techniques like microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, are promising. pharmacyjournal.in For instance, the condensation of 2-aminothiophenol with fatty acids has been achieved in minutes under microwave irradiation using a P4S10 catalyst. nih.gov

Advanced Catalysis: The development and use of novel catalysts such as ionic liquids, biocatalysts, and nanoparticles are expected to provide milder and more selective reaction pathways. mdpi.comresearchgate.net Metal-free catalysis, including the use of visible light as a promoter for intramolecular C-H functionalization, represents a sustainable alternative to traditional metal-catalyzed reactions. organic-chemistry.org

One-Pot and Multicomponent Reactions: One-pot syntheses that combine multiple reaction steps without isolating intermediates are highly efficient. nih.gov These approaches, often catalyzed by transition metals or proceeding through metal-free radical cyclizations, can rapidly generate molecular complexity from simple precursors. nih.gov

Photochemical Methods: Light-induced syntheses are gaining traction. For example, the photooxidative cross-coupling of 2-aminothiophenols with α-oxocarboxylic acids under blue UV irradiation offers a novel route to 2-substituted benzothiazoles. nih.gov Another approach involves the direct oxidative condensation of aminothiophenols with alcohols using visible light and a photocatalyst. nih.gov

| Synthetic Approach | Key Features | Potential Advantage for this compound | Representative Catalyst/Condition |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. pharmacyjournal.in | High-speed synthesis, potentially improving yields and reducing side reactions. | P4S10, Ionic Liquids ([pmIm]Br). nih.govorganic-chemistry.org |

| Green Catalysis | Use of environmentally benign catalysts. mdpi.com | Sustainable production with easier catalyst separation and reuse. | Acacia concinna (biocatalyst), graphitic carbon nitride (g-C3N4). pharmacyjournal.inorganic-chemistry.org |

| Photocatalysis | Uses visible light to drive reactions. nih.gov | Mild reaction conditions, high selectivity, avoids harsh reagents. | Visible light, H2O2. nih.gov |

| Cascade Radical Cyclization | One-pot formation of complex molecules from simple starting materials. nih.gov | Efficient construction of the benzothiazole (B30560) core with the allyl group in a single step. | Mn(acac)3, FeCl2, CuCl2. nih.gov |

| Ionic Liquid Catalysis | Acts as both solvent and catalyst, often recyclable. mdpi.com | Environmentally friendly, can enhance reaction rates and selectivity. | 1-butylimidazole tetrafluoroborate. mdpi.com |

Advanced Mechanistic Studies of Reactivity

A deeper understanding of the reactivity of this compound is crucial for its application. The molecule possesses two key reactive sites: the benzothiazole core and the terminal allyl group. Future mechanistic studies will likely focus on elucidating the pathways of reactions at both sites.

Reactivity of the Allyl Group: The carbon-carbon double bond of the allyl group is susceptible to a wide range of transformations, including electrophilic addition, oxidation, reduction, and polymerization. Furthermore, the allylic C-H bonds are activated for radical reactions. Advanced studies could explore transition-metal-catalyzed reactions such as hydroformylation, metathesis, or allylic substitution to create more complex derivatives.

Reactivity of the Benzothiazole Core: The heterocyclic ring can undergo functionalization, and mechanistic studies are needed to understand the regioselectivity of these reactions. nih.gov For example, research into related benzothiadiazole (BTD) systems has explored regioselective C–H borylation and the generation of novel aryne intermediates, with selectivity rationalized by computational models like the Aryne Distortion Model. nih.gov Similar studies on this compound could unlock new synthetic routes.

Photochemical Mechanisms: The mechanism of photochemical benzothiazole synthesis has been investigated, revealing that an in situ-generated disulfide acts as a photosensitizer, activating molecular oxygen to drive the dehydrogenation step. acs.org Understanding the photochemical stability and reactivity of this compound itself could open doors to photo-controlled polymerization or functionalization.

Exploration of New Biological Targets and Mechanisms of Action

Benzothiazole derivatives are known to possess a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties. mdpi.comscispace.compcbiochemres.comdoaj.orgresearchgate.netresearchgate.net Future research on this compound will aim to identify specific molecular targets and elucidate its mechanisms of action, moving beyond broad phenotypic screening.

Emerging research could target:

Anticancer Therapies: While benzothiazoles are known anticancer agents, new targets are continuously being identified. nih.gov Research could focus on the inhibition of specific proteins crucial for cancer progression, such as receptor tyrosine kinases (e.g., VEGFR-2), transcription factors (e.g., FOXM1), or key players in signaling pathways like PI3K/Akt/mTOR. nih.govnih.gov The allyl group could potentially act as a warhead for targeted covalent inhibition, a strategy of growing importance in drug discovery.

Antimicrobial Agents: With rising antimicrobial resistance, novel targets are urgently needed. Benzothiazoles have shown promise as inhibitors of enzymes like Candida albicans N-myristoyltransferase (CaNmt), a potential target for antifungal agents. scispace.comjddtonline.info The activity of this compound could be evaluated against this and other microbial enzymes.

Neurodegenerative Diseases: Some benzothiazole derivatives, such as Riluzole, are used to treat neurological conditions. wikipedia.org Others are explored as imaging agents for β-amyloid plaques in Alzheimer's disease. pcbiochemres.com Future work could investigate whether this compound or its derivatives can modulate neurotransmission or interact with protein aggregates associated with neurodegeneration. jddtonline.infowikipedia.org

Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental synthesis is a powerful tool in modern chemical research. For this compound, this integrated approach can accelerate discovery and provide deep molecular insights. mdpi.com

Predicting Reactivity and Spectra: Density Functional Theory (DFT) calculations can be used to predict molecular geometry, vibrational frequencies, and NMR chemical shifts, which aids in the structural characterization of newly synthesized compounds. mdpi.com Furthermore, DFT can calculate reactivity descriptors (e.g., HOMO-LUMO energy gaps, electrophilicity) to predict the most likely sites of reaction and the kinetic stability of different derivatives. mdpi.com

Structure-Based Drug Design: Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a biological target. asianpubs.orgscispace.com This allows for the virtual screening of this compound against libraries of protein targets (e.g., enzymes, receptors) to prioritize experimental testing. benthamdirect.comresearchgate.net For instance, docking studies have been used to predict the inhibitory activity of benzothiazole derivatives against pancreatic cancer cell lines and VEGFR-2. asianpubs.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, confirming the stability of binding modes predicted by docking. researchgate.net This combination of docking and MD simulation offers a robust in silico platform for designing potent and selective inhibitors.

| Computational Method | Application in Benzothiazole Research | Relevance for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of optimized geometry, vibrational frequencies, HOMO-LUMO energy gap, and other electronic properties. mdpi.comresearchgate.net | Predict reactivity, stability, and spectroscopic properties to guide synthesis and characterization. |

| Molecular Docking | Prediction of binding modes and affinities of benzothiazole derivatives to biological targets like DNA Gyrase B and VEGFR-2. benthamdirect.comresearchgate.net | Identify potential biological targets and guide the design of new therapeutic agents. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate chemical structure with biological activity to design more potent compounds. scispace.com | Design derivatives of this compound with enhanced biological activity. |

| Molecular Dynamics (MD) Simulation | Validation of the stability of ligand-protein complexes predicted by molecular docking. researchgate.net | Confirm stable binding interactions with promising biological targets before committing to synthesis. |

Novel Applications in Functional Materials

The unique combination of a rigid, planar benzothiazole core with a polymerizable allyl group makes this compound an attractive building block for novel functional materials.

Functional Polymers: The allyl group can undergo polymerization to create polymers with the benzothiazole moiety as a repeating side chain. Such polymers could have interesting optical or electronic properties. Benzothiazole derivatives are already used in polymer chemistry and as rubber vulcanization accelerators. pcbiochemres.comresearchgate.netnih.gov The development of polymers from this compound could lead to new materials for organic electronics, sensors, or specialty coatings.

Organic Electronics and Dyes: The benzothiazole nucleus is a component of many dyes and fluorescent materials. mdpi.comnih.gov The related 2,1,3-benzothiadiazole (B189464) (BTD) core is a privileged electron acceptor unit found in materials for organic light-emitting diodes (OLEDs), solar cells, and transistors. nih.gov Future work could explore the synthesis of conjugated systems incorporating the this compound unit for applications in optoelectronics.

Coordination Chemistry and Crystal Engineering: Functionalized benzothiadiazoles have been used to create coordination complexes and charge-transfer co-crystals with unique packing motifs and optical properties. nih.gov The nitrogen and sulfur atoms of the benzothiazole ring can act as coordination sites for metal ions, and the allyl group could be used to post-functionalize the resulting metal-organic frameworks or coordination polymers.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-aminothiophenol |

| P4S10 |

| Riluzole |

| 2,1,3-benzothiadiazole (BTD) |

| 1-butylimidazole tetrafluoroborate |

| [pmIm]Br (1-pentyl-3-methylimidazolium bromide) |

| Mn(acac)3 (Manganese(III) acetylacetonate) |

| FeCl2 (Iron(II) chloride) |

| CuCl2 (Copper(II) chloride) |

| H2O2 (Hydrogen peroxide) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.